molecular formula C12H15NO3 B1299663 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid CAS No. 129689-88-9

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No. B1299663
M. Wt: 221.25 g/mol
InChI Key: CJGCOACZBXRIAE-UHFFFAOYSA-N
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Description

“3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid” is a chemical compound with the empirical formula C12H15NO3 . It is also known by other synonyms such as “3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylicacid” and "3,6,6-trimethyl-4-oxo-5,6,7-trihydroindole-2-carboxylicacid" .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroindole ring, which is a five-membered ring with two double bonds and a nitrogen atom. This ring is substituted with a carboxylic acid group and three methyl groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.25 . The boiling point is reported to be 454.6ºC at 760mmHg .

Scientific Research Applications

Indole Synthesis and Classification

The indole alkaloids, a category that includes compounds related to 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, have significantly influenced organic synthesis chemists due to their complex structures and broad range of biological activities. A comprehensive review on indole synthesis presented a novel classification of all indole syntheses, aiming to streamline the identification of new approaches and historical methods for constructing the indole nucleus, thus facilitating the exploration of the compound's potential applications in various fields including pharmaceuticals and material science (Taber & Tirunahari, 2011).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the impact of carboxylic acids on microbial fermentation processes is crucial for optimizing the production of biorenewable chemicals. Carboxylic acids, including the structural relatives of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, can inhibit microbial growth at concentrations below desired yields. This review highlights the mechanisms of inhibition and suggests metabolic engineering strategies to enhance microbial tolerance and performance, which could improve the feasibility of biotechnological applications of similar compounds (Jarboe, Royce, & Liu, 2013).

Solvent Developments for Carboxylic Acid Extraction

The extraction of carboxylic acids from aqueous streams, including compounds like 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, is a critical step in producing bio-based plastics and chemicals. This review examines solvent developments for the liquid-liquid extraction of carboxylic acids, discussing the efficiency and economic feasibility of various solvent systems. Such insights could guide the selection of extraction processes for similar compounds, enhancing sustainability and efficiency in chemical manufacturing (Sprakel & Schuur, 2019).

properties

IUPAC Name

3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-6-9-7(13-10(6)11(15)16)4-12(2,3)5-8(9)14/h13H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGCOACZBXRIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368689
Record name 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

CAS RN

129689-88-9
Record name 4,5,6,7-Tetrahydro-3,6,6-trimethyl-4-oxo-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129689-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
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